1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone is a spirocyclic compound characterized by a unique structural configuration that includes a spiro junction linking a piperidine moiety with an ethanone functional group. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis.
The compound's chemical structure is cataloged under the identifier 794462-10-5 in chemical databases such as PubChem and BenchChem, which provide detailed information regarding its synthesis, properties, and potential applications.
1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone belongs to the class of spirocyclic compounds, which are recognized for their distinctive two-ring systems sharing a single atom. It is also classified as a nitrogen-containing heterocyclic compound due to the presence of nitrogen atoms in its structure.
The synthesis of 1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone typically involves multi-step processes. One common method includes:
The reaction conditions are crucial for optimizing yield and purity. The use of organic solvents and controlled temperatures is essential to facilitate the formation of the spirocyclic core while minimizing side reactions.
The molecular formula for 1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone is , with a molecular weight of approximately 182.26 g/mol. The structure can be represented using various notations:
InChI=1S/C10H18N2O/c1-9(13)12-6-3-10(4-7-12)2-5-11-8-10/h11H,2-8H2,1H3
CC(=O)N1CCC2(CCN(C2)C)CC1
The InChI Key for this compound is OCQZRARMEAHSFL-UHFFFAOYSA-N
, which serves as a unique identifier for chemical substances in databases like PubChem.
1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone can undergo a variety of chemical reactions:
These reactions enable the synthesis of various substituted derivatives, expanding the utility of this compound in organic chemistry.
The mechanism of action for 1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone involves its interaction with specific biological targets. Notably, derivatives have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), which plays a critical role in necroptosis—a form of programmed cell death.
The inhibition occurs through binding at the active site of RIPK1, preventing its phosphorylation and subsequent signaling events that lead to cell death pathways . This mechanism highlights its potential therapeutic applications in treating diseases associated with excessive necroptosis.
The compound exhibits typical characteristics associated with spirocyclic structures:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 182.26 g/mol |
Boiling Point | Varies based on purity |
Melting Point | Varies based on purity |
These properties suggest moderate stability under standard laboratory conditions but may vary significantly based on environmental factors and purity levels.
1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone has several promising applications:
The synthesis of the 2,8-diazaspiro[4.5]decane core relies on strategic cyclization methods that balance atom economy and stereoselectivity. Oxidative dearomatization serves as a pivotal approach, where phenolic precursors with tethered nitrogen nucleophiles undergo chemoselective oxidation to generate spirocyclic dienones. Subsequent intramolecular aza-Michael addition forms the critical syn-1,2-diaminocyclohexane motif embedded within the spiro architecture, providing a scaffold for further derivatization [5] [8]. Alternative routes include palladium-catalyzed domino reactions, where unactivated yne-en-ynes react with aryl halides in the presence of Pd(OAc)₂/PPh₃ to assemble the diazaspiro[4.5]decane core via regioselective C–C coupling and spirocyclization. This one-pot method constructs three carbon–carbon bonds with 60–85% yields, though substrate scope remains limited to electron-deficient aryl halides .
Ring-closing metathesis (RCM) offers complementary stereocontrol but suffers from step inefficiency. A representative seven-step sequence involves malonate alkylation, borohydride reduction, and cesium carbonate-mediated cyclization, yielding tert-butyl-protected intermediates at 15–20% overall yield. Modern continuous flow systems address these limitations by enabling precise reaction control for exothermic transformations. For example, phosphine-catalyzed [3+2] annulations under flow conditions achieve 31–84% yields while suppressing epimerization side reactions—a method adaptable to diazaspiro[4.5]decane systems [8].
Table 1: Comparative Analysis of Spirocyclic Core Construction Methods
Method | Key Reagents/Conditions | Yield Range | Stereoselectivity | Limitations |
---|---|---|---|---|
Oxidative Dearomatization | Phenolic ureas, Oxidants | 45–78% | syn-1,2-Diamine | Requires orthogonal N-protection |
Pd-Catalyzed Domino | Pd(OAc)₂/PPh₃, Electron-poor aryl halides | 60–85% | Moderate | Narrow substrate scope |
Ring-Closing Metathesis | Grubbs catalyst, Multi-step sequence | 15–20% (overall) | High | Low overall efficiency |
Flow Annulation | Phosphine catalysts, Precise T/τ control | 31–84% | High | Equipment-dependent |
Functionalization of the diazaspiro[4.5]decane core focuses on regioselective modification at N8, exploiting the differential nucleophilicity of the spirocyclic nitrogens. Nucleophilic displacement of halogenated precursors enables efficient ethoxy group installation. For instance, 2-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol is synthesized via SN₂ reaction between 2-chloroethanol and the deprotonated N8 nitrogen of 2-methyl-2,8-diazaspiro[4.5]decane, achieving >90% conversion under mild basic conditions (K₂CO₃, acetonitrile, 60°C) [4] .
Acylation reactions constitute the primary route to 1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone. Acetyl group introduction employs either acetyl chloride or acetic anhydride in dichloromethane with triethylamine as a base scavenger. This method demonstrates exceptional chemoselectivity for N8 over N2 due to steric hindrance from the 2-methyl group and the greater electron density at N8 in unsymmetrically protected derivatives [4] [9]. Advanced photoredox-catalyzed C–H functionalization techniques further expand derivatization options. Iridium photocatalysts (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) enable direct hydroaminoalkylation of N-aryl substituents with vinylarenes under visible light, introducing sp³-hybridized centers without disrupting the spirocyclic core. This radical-based method achieves >90% conversion for electron-rich substrates and is adaptable to late-stage functionalization of complex scaffolds [8].
Table 2: Functionalization Techniques for Diazaspiro[4.5]decane Derivatives
Technique | Reagents/Conditions | Target Group | Regioselectivity | Application Example |
---|---|---|---|---|
Nucleophilic Displacement | 2-Chloroethanol, K₂CO₃, CH₃CN, 60°C | Ethanolamine | N8-selective | 2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol |
Acyl Chloride Coupling | Acetyl chloride, Et₃N, DCM, 0°C→RT | Acetyl | N8-selective | 1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone [4] |
Photoredox Alkylation | Vinylarenes, Ir photocatalyst, Blue LED | Arylalkyl | C3 of aryl substituents | 1-[4-(2,8-Diazaspiro[4.5]dec-2-ylmethyl)phenyl]ethanone analogs [9] |
Hybridization of the diazaspiro[4.5]decan-1-one scaffold with pharmacophoric elements enhances target engagement diversity. RIPK1 kinase inhibition exemplifies this strategy, where virtual screening identified 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a hit compound. Structural optimization yielded 2,8-diazaspiro[4.5]decan-1-one derivatives with nanomolar RIPK1 affinity. Compound 41 (a C8-acetylated analog) demonstrated 92 nM IC₅₀ against RIPK1 and significantly suppressed necroptosis in U937 cell models, establishing the spiro core as a viable platform for inflammation-targeted therapeutics .
Parallel work integrates piperidine-4-carboxamide motifs at the C2 position through carbodiimide-mediated amide coupling. This approach enhances three-dimensional interactions with flat binding sites, as evidenced in LATS1 kinase inhibitors described in patent literature. The steric bulk of the spiro system positions the carboxamide group into hydrophobic subpockets, improving kinase selectivity profiles. Structure-activity relationship (SAR) studies reveal that electron-withdrawing substituents on the carboxamide aryl ring boost potency >5-fold against Hippo pathway targets, validating the hybrid design rationale [2] [8].
Table 3: Bioactive Hybrid Derivatives of Diazaspiro[4.5]decan-1-one
Hybrid Structure | Biological Target | Key Pharmacological Data | Structural Advantage |
---|---|---|---|
8-Acetyl-2-(4-fluorobenzoyl)-2,8-diazaspiro[4.5]decane | RIPK1 kinase | IC₅₀ = 92 nM; Anti-necroptotic in U937 cells | Acetyl group enhances membrane permeability |
1-(2,8-Diazaspiro[4.5]decan-8-yl)-2-(4-(morpholine-4-carbonyl)phenyl)ethanone | LATS1 kinase | Kd = 18 nM (SPR); >100-fold selectivity over MST1/2 | Spiro core orients carboxamide into allosteric pocket |
4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[benzodiazepine-indoline] | Antimicrobial targets | MIC = 1.5 µg/mL (S. aureus); NMR-confirmed tautomerism | Thiocarbonyl groups enable redox modulation [5] |
Stereochemical integrity significantly influences the biological activity of diazaspiro scaffolds. Tautomeric equilibria present a key challenge, as evidenced in 4-(8-propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one. HSQC and DEPT-135 NMR analyses revealed coexisting tautomers: a 1H singlet at 2.72 ppm correlated with both CH (29.17 ppm, tautomer I) and CH₂ (32.14 ppm, tautomer II) carbons, confirming rapid proton exchange at N-H sites. The absence of an NH-iv signal in ¹H NMR spectra indicated mobile proton-driven interconversion, complicating stereochemical assignment [5].
Asymmetric synthesis techniques address these issues. Chiral auxiliaries like (R)-phenylglycinol enforce facial selectivity during spirocyclization, producing enantiomerically enriched 2,8-diazaspiro[4.5]decan-1-ones with >90% ee. Patent AU2022284188A1 discloses rhodium-catalyzed enantioselective hydrogenation of enol ether precursors using (R,R)-Et-DuPhos ligands, achieving syn-diastereomers with 20:1 dr. These stereodefined compounds exhibit 3–8-fold improved LATS1 inhibitory activity over racemates, underscoring the therapeutic relevance of stereocontrol [8]. Analytical resolution via chiral stationary phase HPLC (e.g., Chiralpak AD-H column) separates enantiomers of N-acetylated derivatives, enabling pharmacological evaluation of individual stereoisomers. The (S)-configured C2-methyl analogs consistently outperform (R)-counterparts in receptor-binding assays, validating targeted stereochemical optimization [8].
CAS No.: 1232861-58-3
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8